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molecular formula C10H11NO3 B2583169 4-(dimethylcarbamoyl)benzoic Acid CAS No. 34231-49-7

4-(dimethylcarbamoyl)benzoic Acid

Cat. No. B2583169
M. Wt: 193.202
InChI Key: LHIJETBHEKJGOK-UHFFFAOYSA-N
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Patent
US07396844B1

Procedure details

A solution of 5 g (25.2 mmol) of methyl 4-chlorocarbonyl benzoate in 20 ml of dioxane was added to 30 ml of 50% aqueous dimethylamine solution under cooling with ice. After stirring for 30 minutes, 50 ml of 1 N aqueous sodium hydroxide solution was added to the resultant mixture, and they were stirred at room temperature for 2 days. The reaction liquid was washed with ethyl acetate and made acidic with hydrochloric acid. After the extraction with ethyl acetate, the extract was washed with saturated Aqueous NaCl solution and then dried over anhydrous magnesium sulfate. The solvent was evaporated, and the residue was washed with hexane and dried to obtain the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11](Cl)=[O:12])=[CH:7][CH:6]=1)=[O:4].[CH3:14][NH:15][CH3:16].[OH-].[Na+]>O1CCOCC1>[CH3:14][N:15]([CH3:16])[C:11]([C:8]1[CH:9]=[CH:10][C:5]([C:3]([OH:2])=[O:4])=[CH:6][CH:7]=1)=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(=O)C1=CC=C(C=C1)C(=O)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
CNC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
STIRRING
Type
STIRRING
Details
were stirred at room temperature for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The reaction liquid
WASH
Type
WASH
Details
was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
After the extraction with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with saturated Aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
WASH
Type
WASH
Details
the residue was washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(C(=O)C1=CC=C(C(=O)O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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